molecular formula C21H19N3O4 B2449519 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 862809-31-2

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B2449519
CAS RN: 862809-31-2
M. Wt: 377.4
InChI Key: FQMGUWDZEVQFSX-UHFFFAOYSA-N
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Description

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • Some derivatives of the compound, specifically those related to 1,3,4-oxadiazole, have been synthesized and evaluated for their anticancer properties. One compound in particular showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Thromboxane A2 Synthase Inhibition

  • N-imidazolyl derivatives of the compound, along with related structures, have demonstrated effectiveness as thromboxane A2 synthase inhibitors. These have potential therapeutic applications, particularly in clinical investigations (Cozzi et al., 1991).

Angiotensin II Receptor Antagonism

  • Certain benzimidazole derivatives bearing acidic heterocycles, including oxadiazole rings, have shown promise as angiotensin II receptor antagonists. This could have implications for cardiovascular disease treatments (Kohara et al., 1996).

Inhibition of Matrix Metalloproteinases

  • Research indicates that specific oxadiazole, thiadiazole, and triazole derivatives, related to the compound , are effective inhibitors of matrix metalloproteinases (MMPs). This could be significant in the treatment of various types of cancer (Özdemir et al., 2017).

Antineoplastic and Antimonoamineoxidase Properties

  • Some benzo[H]quinazoline derivatives, which are structurally related, have been studied for their antineoplastic and antimonoamineoxidase properties. This indicates potential applications in cancer treatment and possibly in neurological disorders (Markosyan et al., 2010).

Antibacterial Activity

  • A series of compounds, including those similar to the compound , have been designed and synthesized, showing promising antibacterial activity, especially against specific strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Synthesis and Characterization

  • The compound and its derivatives have undergone synthesis and characterization studies, contributing to the understanding of their molecular structure and potential reactivity in various chemical and biological contexts. These studies are foundational for further application-specific research (Aleksandrov et al., 2017).

properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19(18-12-26-16-7-3-4-8-17(16)27-18)22-21-24-23-20(28-21)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11,18H,1-2,5-6,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMGUWDZEVQFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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